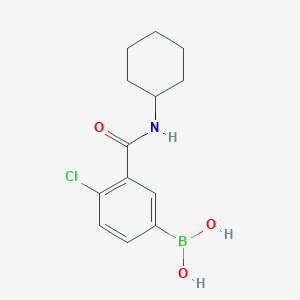

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOXUFCZVBAXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661233 | |

| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-92-2 | |

| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclohexyl 5-borono-2-chlorobenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Convergence of Structure and Function

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with high therapeutic potential is a constant endeavor. The strategic combination of distinct pharmacophores into a single molecular scaffold often yields compounds with unique biological activities. N-cyclohexyl 5-borono-2-chlorobenzamide represents such a molecule, integrating the structural rigidity and lipophilicity of a cyclohexylamide moiety with the versatile reactivity of a boronic acid and the electronic modulation of a chloro-substituent on the benzamide core. Although direct literature on this specific compound is sparse, this guide synthesizes established principles of organic synthesis and medicinal chemistry to provide a comprehensive technical overview. We will explore its logical synthesis, predict its physicochemical properties, and discuss its potential as a valuable tool in drug discovery and chemical biology, drawing insights from closely related and well-documented chemical structures.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of N-cyclohexyl 5-borono-2-chlorobenzamide can be logically approached through a convergent strategy, leveraging well-established reactions in organic chemistry. A plausible retrosynthetic analysis suggests a late-stage amide coupling reaction between a suitably functionalized benzoic acid and cyclohexylamine.

Proposed Synthetic Pathway

A robust and scalable synthesis can be envisioned starting from a commercially available brominated benzoic acid derivative. The key steps would involve an amide formation followed by a palladium-catalyzed borylation.

An In-depth Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: A Key Intermediate in IAP Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of a boronic acid moiety, a chloro substituent, and a cyclohexylcarbamoyl group, make it a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in the development of novel therapeutics, with a focus on its role in the creation of Inhibitor of Apoptosis Protein (IAP) antagonists.

Chemical Identity and Physical Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 871332-92-2 | [1] |

| Molecular Formula | C₁₃H₁₇BClNO₃ | [1] |

| Molecular Weight | 281.54 g/mol | [1] |

| Melting Point | 252-256 °C | --INVALID-LINK-- |

| Predicted Density | 1.28 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 7.68 ± 0.10 | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound, as detailed in patent literature, shows characteristic peaks corresponding to the aromatic, cyclohexyl, and amide protons.

¹H NMR (400 MHz, DMSO-d₆) δ ppm: 1.10-1.45 (m, 5 H), 1.57 (d, J=11.87 Hz, 1 H), 1.67-1.87 (m, 4 H), 3.63-3.83 (m, 1 H), 7.49 (d, J=8.11 Hz, 1 H), 7.82 (dd, J=8.23, 1.88 Hz, 1 H), 8.02 (s, 2 H), 8.12 (d, J=1.76 Hz, 1 H), 8.29 (d, J=7.83 Hz, 1 H).

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction allows for the coupling of the aryl group of the boronic acid with various organic halides or triflates, enabling the synthesis of complex biaryl structures. The chloro-substituent on the phenyl ring of the title compound can also serve as a handle for further functionalization in orthogonal synthetic strategies.[3]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability

Boronic acids can undergo protodeboronation, particularly under harsh acidic or basic conditions, and oxidative degradation. The stability of this compound is influenced by its substituents. The electron-withdrawing nature of the chloro and carbamoyl groups can impact the reactivity and stability of the C-B bond. For long-term storage, it is recommended to keep the compound at 2-8°C in a dry, inert atmosphere to minimize degradation.

Synthesis

The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by a borylation reaction. A detailed protocol is provided in patent WO2008086029A1.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-5-iodobenzoyl chloride

A mixture of 2-chloro-5-iodobenzoic acid (15 g, 53.1 mmol) in thionyl chloride (50 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-cyclohexyl-2-chloro-5-iodobenzamide

To a solution of cyclohexylamine (6.6 g, 66.4 mmol) and triethylamine (14.8 mL, 106.2 mmol) in dichloromethane (200 mL) at 0°C, a solution of crude 2-chloro-5-iodobenzoyl chloride (53.1 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then washed with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-cyclohexyl-2-chloro-5-iodobenzamide.

Step 3: Synthesis of this compound

A solution of N-cyclohexyl-2-chloro-5-iodobenzamide (10 g, 27.5 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78°C. A 2.5 M solution of n-butyllithium in hexanes (12.1 mL, 30.3 mmol) is added dropwise, and the mixture is stirred at -78°C for 30 minutes. Triisopropyl borate (7.6 mL, 33.0 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of 1N HCl (50 mL) and the mixture is stirred for 1 hour. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by trituration with diethyl ether to afford this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[4][5]

IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous protein Smac/DIABLO, which binds to IAPs and promotes apoptosis. By inhibiting IAPs, these antagonists can sensitize cancer cells to apoptosis induced by chemotherapy or radiation.[5]

The title compound is utilized in the construction of more complex molecules that are designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their anti-apoptotic function. The specific structural motifs of this compound are likely crucial for achieving high-affinity binding to the target protein and for imparting favorable pharmacokinetic properties to the final drug candidate.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). --INVALID-LINK-- Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of IAP antagonists for cancer therapy. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its reactivity, particularly in cross-coupling reactions, and its handling requirements are essential for its effective and safe utilization in the synthesis of novel therapeutic agents.

References

- 1. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid. We will delve into its core physicochemical properties, explore robust synthetic and analytical methodologies, and contextualize its strategic importance as a building block in contemporary pharmaceutical research.

Core Physicochemical and Structural Properties

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its structural features—a reactive boronic acid moiety, a halogenated phenyl ring, and a bulky carbamoyl side chain—make it a versatile intermediate for constructing complex molecular architectures.

The fundamental properties of this reagent are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 871332-92-2 | CookeChem[1] |

| Molecular Formula | C13H17BClNO3 | CookeChem[1] |

| Molecular Weight | 281.54 g/mol | CookeChem[1] |

| MDL Number | MFCD07783884 | CookeChem[1] |

| Typical Purity | ≥98% | CookeChem[1] |

The Strategic Importance of Arylboronic Acids in Drug Development

The ascent of boronic acids in medicinal chemistry has been remarkable, transitioning from niche reagents to cornerstone building blocks. Their significance was unequivocally cemented with the regulatory approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma[2][3]. This success has spurred further research, leading to other approved boron-containing therapeutics such as ixazomib and vaborbactam[2][3].

The primary utility of arylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4]. This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a critical transformation for synthesizing the biaryl structures prevalent in many drug candidates[4]. The reaction's tolerance of a wide range of functional groups and its typically high yields make it a favored method in pharmaceutical development.

Caption: The Suzuki-Miyaura coupling reaction.

Synthesis, Purification, and Quality Control

The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to achieve high purity and yield. A plausible synthetic workflow is outlined below.

Caption: A logical two-stage synthetic pathway.

Authoritative Insight: The Critical Nature of Purity

Commercially available arylboronic acids often contain varying amounts of their corresponding anhydride trimers, known as boroximes[5]. These boroximes are significantly less reactive in coupling reactions. Therefore, for achieving maximal yield and reaction consistency, it is imperative to use the pure, monomeric boronic acid.

Protocol 1: Purification by Recrystallization

This protocol is adapted from established methods for purifying arylboronic acids to ensure the removal of boroxime impurities[5].

-

Dissolution: Suspend the crude this compound in a minimal amount of hot water or a suitable water/organic solvent mixture. Heat the suspension to boiling with vigorous stirring to fully dissolve the acid[5].

-

Hot Filtration: Quickly filter the hot solution through filter paper via gravity filtration to remove any insoluble impurities[5].

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature overnight. Subsequently, cool the solution in an ice bath for at least one hour to maximize crystal formation[5].

-

Isolation & Drying: Collect the purified crystals by vacuum filtration. It is crucial to dry the product thoroughly, for instance, by analyzing small portions by NMR after short drying intervals, to ensure water is removed without reforming the boroxine anhydride[5]. Purity can be confirmed by the disappearance of characteristic boroxime signals in the NMR spectrum[5].

Analytical Methodologies

Robust and sensitive analytical methods are essential for characterizing and quantifying boronic acids, which can be challenging due to their reactivity[6]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.

Protocol 2: High-Sensitivity Quantitation by LC-MS/MS

The following is a representative methodology for the direct quantitation of phenylboronic acid derivatives at low pg/mL levels, adapted from a high-sensitivity approach[7].

1. Sample Preparation:

-

Prepare individual 1 mg/mL stock solutions of the boronic acid standard in methanol.

-

Create a mixed standard by diluting the stock solutions.

-

Prepare a calibration curve by performing serial dilutions of the mixed standard with a 50:50 (v/v) methanol/water solution[7].

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition | Rationale |

| HPLC System | Standard High-Performance Liquid Chromatography System | Provides necessary separation and flow control. |

| Mobile Phase | Water and Acetonitrile | A simple mobile phase that provides good chromatographic performance for these analytes[7]. |

| Column | C18 Reverse-Phase Column | Standard for retaining and separating moderately polar organic molecules. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Boronic acids readily deprotonate, making negative ion mode highly efficient for their detection. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions[7]. |

| LLOQ Target | 2-10 pg/mL | Demonstrates the ultra-high sensitivity required for trace-level analysis in pharmaceutical development[7]. |

This LC-MS/MS method provides high throughput and specificity, with no interference observed in blank injections, making it suitable for rigorous quality control and metabolic studies[7].

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just an intermediate; it is a carefully designed building block for creating libraries of novel compounds for drug screening. Each component of its structure serves a strategic purpose.

-

Boronic Acid Group: The reactive handle for Suzuki-Miyaura coupling, enabling the core synthesis of complex scaffolds[4].

-

Chloro Substituent: The presence of a halogen can enhance metabolic stability and provides a vector for modulating electronic properties and binding interactions within a target protein.

-

Cyclohexylcarbamoyl Group: This bulky, lipophilic group can explore hydrophobic pockets in an enzyme's active site and contribute to improved pharmacokinetic properties.

The primary application of this reagent is to serve as a foundational element in the synthesis of targeted therapies, particularly enzyme inhibitors for fields like oncology[4][8].

Caption: From building block to lead compound.

By coupling this boronic acid with a diverse set of aryl halides, researchers can rapidly generate a library of novel molecules. These libraries are then screened against biological targets to identify "hit" compounds, which serve as the starting point for developing new drug candidates.

References

- 1. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. sciex.com [sciex.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid in Organic Solvents

Introduction

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a specialized boronic acid derivative with potential applications in pharmaceutical development and organic synthesis. Boronic acids are a class of compounds known for their versatility, particularly in Suzuki-Miyaura cross-coupling reactions, but their utility is often dictated by their solubility in various reaction media.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H17BClNO3 | --INVALID-LINK--[2] |

| Molecular Weight | 281.54 g/mol | --INVALID-LINK--[2] |

| Appearance | Expected to be a white to off-white crystalline powder | General property of boronic acids[1] |

| pKa | Not explicitly reported, but boronic acids are generally weakly acidic (pKa ~8.83 for phenylboronic acid) | --INVALID-LINK--[3] |

The presence of a chloro group, a cyclohexylcarbamoyl group, and a boronic acid moiety suggests a molecule with both lipophilic and polar characteristics, which will influence its solubility across a range of organic solvents. The amide linkage introduces hydrogen bonding capabilities, while the cyclohexyl and chloro-substituted phenyl groups contribute to its lipophilicity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, its solubility in a given organic solvent will depend on the interplay of several factors:

-

Solvent Polarity: Polar solvents are more likely to solvate the polar boronic acid and amide functional groups, while nonpolar solvents will better accommodate the lipophilic cyclohexyl and phenyl rings.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the boronic acid hydroxyl groups and the amide group.

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions.

Boronic acids can also undergo dehydration to form boroxines (trimeric anhydrides), which can complicate solubility measurements.[3] The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the presence of water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by various regulatory bodies.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene, heptane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

- 1. nbinno.com [nbinno.com]

- 2. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

1H NMR and 13C NMR spectra of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a molecule of interest in medicinal chemistry and drug development. As a bifunctional molecule incorporating an arylboronic acid, an amide, and a halogenated aromatic ring, its structural elucidation presents a unique set of spectroscopic challenges and learning opportunities. This document serves as a reference for researchers, scientists, and drug development professionals, offering not only a prediction and interpretation of the NMR spectra but also the underlying principles and practical methodologies required for accurate data acquisition and analysis. We delve into the causal relationships behind chemical shifts and coupling patterns, provide robust experimental protocols, and address common challenges associated with the NMR of boronic acids, such as solvent effects and anhydride formation.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₃H₁₇BClNO₃, Molecular Weight: 281.54) is a trisubstituted benzene derivative. A thorough NMR analysis requires deconstructing the molecule into its constituent spin systems: the aromatic ring, the cyclohexyl moiety, the amide linkage, and the boronic acid group. Each of these components imparts characteristic features to the ¹H and ¹³C NMR spectra.

The numbering scheme used throughout this guide for spectral assignment is presented below.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Theoretical Predictions and Interpretation

Aromatic Region (δ 7.5 - 8.5 ppm): The trisubstituted benzene ring contains three protons (H2, H5, H6), each in a unique chemical environment. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing and anisotropic effects of the carbonyl group, the inductive withdrawal of the chlorine atom, and the properties of the boronic acid group.

-

H2: This proton is ortho to the boronic acid and meta to the strongly electron-withdrawing amide group. It is expected to appear as a doublet of doublets (dd) due to coupling with both H6 (meta, ⁴J ≈ 2-3 Hz) and H5 (para, ⁵J ≈ 0.5 Hz, may not be resolved). Expected chemical shift: ~8.0-8.2 ppm.

-

H6: Positioned ortho to the boronic acid and meta to the chlorine, this proton will likely resonate as a doublet, coupled to H5 (ortho, ³J ≈ 8-9 Hz). Expected chemical shift: ~7.8-8.0 ppm.

-

H5: This proton is ortho to the chlorine and meta to the amide group. It is expected to be the most downfield of the aromatic protons due to the combined deshielding effects. It should appear as a doublet, coupled to H6 (ortho, ³J ≈ 8-9 Hz). Expected chemical shift: ~8.2-8.4 ppm.

Amide Proton (Hₙ, δ 8.5 - 9.5 ppm in DMSO-d₆): Amide N-H protons are characterized by their variable chemical shift and often broad signal shape due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[1][2] In a suitable solvent like DMSO-d₆, which forms hydrogen bonds with the amide proton, the exchange rate is slowed, allowing for the observation of coupling.

-

Hₙ: This proton is expected to appear as a doublet, coupled to the H1' proton of the cyclohexyl ring (³J ≈ 7-8 Hz). Its significant downfield shift is characteristic of a hydrogen-bonded amide proton.

Cyclohexyl Protons (δ 1.0 - 3.9 ppm): The cyclohexyl group protons present a complex system of overlapping signals. The chair conformation renders axial and equatorial protons diastereotopic, meaning they have different chemical shifts.[3]

-

H1' (methine, δ ~3.6 - 3.9 ppm): This proton, attached to the carbon bonded to the amide nitrogen, is the most deshielded of the cyclohexyl group. It will appear as a complex multiplet due to coupling with the adjacent axial and equatorial protons on C2' and C6', as well as the amide proton Hₙ.

-

H2'/H6' and H3'/H5' and H4' (methylene, δ ~1.0 - 2.0 ppm): These 10 protons will produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.[4][5] Differentiating individual axial and equatorial protons would typically require advanced 2D NMR techniques.

Boronic Acid Protons (B(OH)₂, δ variable): The two protons of the boronic acid group are acidic and undergo rapid chemical exchange with protic solvents (like water) or even trace moisture.

-

In aprotic, non-hygroscopic solvents like CDCl₃, they may be unobservable.

-

In DMSO-d₆, they can sometimes be observed as a single, broad resonance, the chemical shift of which is highly dependent on concentration and water content.

-

It is common practice to run the NMR in d₄-methanol to break up potential boroxine (trimeric anhydride) structures; in this case, the B-OH protons will exchange with the solvent's hydroxyl deuterons and become invisible.[6]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H5 | 8.2 - 8.4 | d | ³J ≈ 8-9 | Ortho to -Cl, meta to -C(O)NHR. |

| H2 | 8.0 - 8.2 | dd | ⁴J ≈ 2-3, ⁵J ≈ 0.5 | Ortho to -B(OH)₂, meta to -C(O)NHR. |

| H6 | 7.8 - 8.0 | d | ³J ≈ 8-9 | Ortho to -B(OH)₂, meta to -Cl. |

| Hₙ (Amide) | 8.5 - 9.5 | d | ³J ≈ 7-8 | Observable in DMSO-d₆; broad. |

| H1' (Cyclohexyl) | 3.6 - 3.9 | m | - | Deshielded by adjacent nitrogen. |

| H₂-H₆ (Cyclohexyl) | 1.0 - 2.0 | m | - | Complex, overlapping multiplets. |

| B(OH)₂ | Variable | br s | - | Often not observed due to exchange. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to solubilize the compound and slow the exchange of the N-H and B(OH)₂ protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on concentration.

-

Spectral Width: 0-12 ppm.

-

Receiver Gain: Optimize automatically.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a carbon "fingerprint" and complementing the ¹H NMR data.

Theoretical Predictions and Interpretation

Carbonyl Carbon (δ ~165 ppm):

-

C7 (C=O): The amide carbonyl carbon is highly deshielded and will appear as a sharp singlet in the far downfield region of the spectrum, typically around δ 164-168 ppm.

Aromatic Carbons (δ ~125 - 140 ppm): The six aromatic carbons are all chemically non-equivalent and will give rise to six distinct signals. Their shifts are governed by substituent chemical shift (SCS) effects.[7][8]

-

C1 (C-B): The ipso-carbon attached to boron is often difficult to assign definitively. Its signal can be broadened due to quadrupolar coupling with the ¹¹B nucleus. Its chemical shift is typically in the δ 130-135 ppm range but can vary.[9]

-

C3 (C-C=O): This quaternary carbon will be found in the aromatic region, with its shift influenced by both the adjacent chlorine and the attached amide group.

-

C4 (C-Cl): The carbon atom bonded to chlorine experiences a direct deshielding effect, typically resonating around δ 135-140 ppm.

-

C2, C5, C6 (C-H): These protonated carbons will appear between δ 125-135 ppm. Their precise shifts depend on the cumulative electronic effects of all three substituents. Unambiguous assignment would require 2D NMR (HSQC/HMBC). Aromatic carbons generally absorb in the 120-150 ppm range.[10]

Cyclohexyl Carbons (δ ~25 - 50 ppm):

-

C1' (C-N): The carbon directly attached to the nitrogen is the most deshielded of the aliphatic carbons, expected around δ 48-52 ppm.

-

C2'/C6', C3'/C5', C4': The remaining five methylene carbons of the cyclohexyl ring are expected to produce three distinct signals in the δ 24-34 ppm range.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C7 (C=O) | 164 - 168 | Amide carbonyl. |

| C4 (C-Cl) | 135 - 140 | Quaternary carbon attached to chlorine. |

| Aromatic C (quat) | 130 - 140 | C1 (C-B) and C3 (C-C=O). C1 may be broad. |

| Aromatic CH | 125 - 135 | C2, C5, C6. |

| C1' (Cyclohexyl) | 48 - 52 | Methine carbon attached to nitrogen. |

| C₂-C₄ (Cyclohexyl) | 24 - 34 | Three distinct methylene carbon signals expected. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.

-

Spectral Width: 0-200 ppm.

-

Receiver Gain: Optimize automatically.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.

Advanced Considerations and Workflow

The Boroxine Problem

A significant challenge in the NMR of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[11][12] The formation of boroxines in an NMR sample leads to the presence of multiple species in solution, resulting in spectral complexity, including additional sets of aromatic signals and broadened peaks, which can easily lead to misinterpretation.

Mitigation Strategies:

-

Solvent Choice: Using coordinating solvents like DMSO-d₆ or methanol-d₄ can break up the boroxine trimer by coordinating to the boron atom, simplifying the spectrum.[6]

-

Sample Purity: Ensure the starting material is pure boronic acid. Commercially available boronic acids often contain boroxines and may require recrystallization from water before use.[12]

Workflow for NMR Analysis

A systematic approach is crucial for the accurate structural elucidation of the target molecule. The following workflow outlines the key steps from sample preparation to final analysis.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. reddit.com [reddit.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to ¹¹B NMR Analysis of Substituted Phenylboronic Acids

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of substituted phenylboronic acids. This document moves beyond a simple recitation of methods to provide a field-proven perspective on experimental design, data interpretation, and the underlying chemical principles that govern the behavior of these versatile molecules in solution.

Introduction: The Unique Utility of Boron in Chemistry and Medicine

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, materials science, and medicinal chemistry. Their utility stems from the unique properties of the boron atom: its Lewis acidity, its ability to form reversible covalent bonds with diols (a key interaction for carbohydrate sensing and drug delivery), and its participation in palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura reaction).[1][2] Given the centrality of the boron atom to the function of these molecules, a direct probe of its local environment is invaluable. ¹¹B NMR spectroscopy provides this probe, offering a sensitive and quantitative window into the structure, dynamics, and reactivity of boronic acids.[3]

The ¹¹B nucleus is highly amenable to NMR analysis due to its high natural abundance (80.1%) and a spin of I = 3/2.[4][5] While its quadrupolar nature can lead to broad signals, the large chemical shift range of over 200 ppm allows for excellent resolution of different boron species.[6][7] This guide will elucidate how to harness the power of ¹¹B NMR to gain critical insights into your boron-containing systems.

Foundational Principles: Interpreting the ¹¹B NMR Spectrum

The chemical shift (δ) in ¹¹B NMR is exquisitely sensitive to the electronic environment and coordination number of the boron atom. Understanding these fundamental relationships is the key to accurate spectral interpretation.

Hybridization State: The Primary Determinant of Chemical Shift

The most significant factor influencing the ¹¹B chemical shift is the hybridization state of the boron atom.

-

Trigonal Planar (sp²-hybridized) Boron: In neutral boronic acids, the boron atom is sp²-hybridized and possesses an empty p-orbital. This form is relatively deshielded and resonates in the downfield region of the spectrum, typically between δ 26 to 33 ppm .[8][9]

-

Tetrahedral (sp³-hybridized) Boron: Upon coordination with a Lewis base (such as a solvent molecule, a hydroxide ion, or a diol), the boron atom becomes sp³-hybridized. This tetrahedral "ate" complex is significantly more shielded, resulting in a substantial upfield shift to the region of δ 1 to 12 ppm .[8][9]

This clear distinction between the sp² and sp³ states is the cornerstone of using ¹¹B NMR to study equilibria, such as acid-base reactions and diol binding.[4][9]

The Phenylboronic Acid Equilibrium Landscape

A substituted phenylboronic acid in solution does not exist as a single species but rather as a dynamic equilibrium of several forms. ¹¹B NMR is the ideal tool to dissect this landscape.

Figure 1: Key equilibria of a phenylboronic acid in solution observable by ¹¹B NMR.

This equilibrium is sensitive to several factors:

-

pH: As the pH of an aqueous solution increases past the pKa of the boronic acid, the equilibrium shifts from the neutral sp² trigonal acid to the anionic sp³ tetrahedral boronate. This is observed as a decrease in the signal around δ 28-30 ppm and a corresponding increase in the signal around δ 1-7 ppm.[4][9]

-

Concentration and Solvent: In non-aqueous or concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[10][11] These species are also sp²-hybridized but typically resonate slightly downfield of the monomeric acid, around δ 33 ppm .[8][10] The presence of coordinating solvents like THF can also lead to upfield shifts due to the formation of solvent-boron adducts.[8]

-

Diol Addition: The introduction of a 1,2- or 1,3-diol results in the formation of a cyclic boronate ester. This reaction converts the boron center to an sp³-hybridized state, leading to a characteristic upfield signal, often in the δ 7-12 ppm range.[4][12] This phenomenon is the basis for using boronic acids in sensors for saccharides and other diol-containing biomolecules.[1][13]

Substituent Effects on the Phenyl Ring

The electronic nature of substituents on the phenyl ring systematically influences the ¹¹B chemical shift. This effect is a direct consequence of the substituent's ability to alter the electron density at the boron center.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ withdraw electron density from the aromatic ring. This deshields the boron nucleus, causing a downfield shift (to a higher ppm value) in the ¹¹B NMR spectrum. An EWG also increases the Lewis acidity of the boron, lowering the pKa.[9]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or -CH₃ donate electron density to the ring. This increases the shielding of the boron nucleus, resulting in an upfield shift (to a lower ppm value).

These effects can be subtle but are often predictable and provide valuable information about the electronic structure of the molecule.

| Substituent (para-) | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Electronic Effect |

| -OCH₃ | sp² (Acid) | ~28.5 | Electron-Donating |

| -H | sp² (Acid) | ~29.2 | Neutral |

| -Cl | sp² (Acid) | ~29.5 | Weakly Electron-Withdrawing |

| -CF₃ | sp² (Acid) | ~30.0 | Strongly Electron-Withdrawing |

| -NO₂ | sp² (Acid) | ~30.5 | Strongly Electron-Withdrawing |

Table 1: Representative ¹¹B NMR chemical shifts for para-substituted phenylboronic acids in their neutral (sp²) form, illustrating the impact of electronic effects. Data synthesized from principles described in cited literature.[8][9]

Experimental Design and Protocols: A Self-Validating Approach

A well-designed ¹¹B NMR experiment not only provides data but also contains internal checks that validate the results. The following protocols are designed with this principle in mind.

Core Sample Preparation and Acquisition

Causality: The primary challenges in ¹¹B NMR are the potential for a broad background signal from borosilicate glass NMR tubes and the broad nature of the boron signals themselves due to quadrupolar relaxation.[4][7] Our protocol is designed to mitigate these issues.

Protocol 1: Standard ¹¹B NMR Spectrum Acquisition

-

Tube Selection: Use quartz NMR tubes to eliminate the background signal from borosilicate glass, especially when analyzing low-concentration samples.[4][7] For concentrated samples (>10-20 mM), a standard borosilicate tube may suffice, but a background spectrum of the solvent in the same tube is recommended for comparison.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For studies of pKa or diol binding, aqueous buffers (e.g., PBS in D₂O) are common.[9] For studies of boroxine formation, anhydrous solvents like CDCl₃ or toluene-d₈ are appropriate.[10]

-

Concentration: Prepare the sample at a concentration of approximately 10-20 mM. While ¹¹B is a sensitive nucleus, concentrations around 4 mg in 0.65 mL are often needed for a good signal-to-noise ratio with a reasonable number of scans.[4]

-

Reference Standard: The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0.0 ppm).[10][14] This can be done by using a sealed capillary containing the standard or by referencing the spectrometer's frequency.

-

Spectrometer Setup:

-

Use a broadband probe tuned to the ¹¹B frequency (e.g., ~160 MHz on a 500 MHz spectrometer).[9]

-

Acquire the spectrum with proton decoupling to simplify the spectrum and improve sensitivity.

-

Due to rapid quadrupolar relaxation, the T₁ values for boron are very short. A short acquisition time and minimal relaxation delay can be used to increase the number of scans per unit time.

-

Acquire a sufficient number of scans (e.g., 256 to 1024) to achieve a good signal-to-noise ratio.[4][9]

-

Figure 2: Standard workflow for ¹¹B NMR sample preparation and analysis.

Advanced Application: pH Titration for pKa Determination

Causality: The pKa of a boronic acid is a critical parameter, especially in drug development and sensor design, as it dictates the pH at which it will bind to diols.[4][12] ¹¹B NMR provides a direct spectroscopic method to measure pKa by monitoring the equilibrium between the sp² acid and the sp³ boronate.

Protocol 2: pKa Determination via ¹¹B NMR Titration

-

Sample Preparation: Prepare a stock solution of the phenylboronic acid (e.g., 40 mM) in D₂O.[4] Prepare a series of NMR tubes, each containing an aliquot of the stock solution.

-

pH Adjustment: Adjust the pH of each sample incrementally across a range of at least 2 pH units above and below the expected pKa (e.g., from pH 7 to 11 for a pKa around 9). Use dilute NaOD and DCl solutions to minimize volume changes. Measure the final pD in each tube.

-

Spectral Acquisition: Acquire a ¹¹B NMR spectrum for each sample according to Protocol 1.

-

Data Analysis:

-

For each spectrum, integrate the signals corresponding to the sp² boronic acid (δ ~28-30 ppm) and the sp³ boronate (δ ~1-7 ppm).

-

Calculate the fraction of the sp³ boronate species at each pD.

-

Plot the fraction of the sp³ species versus the pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pD at which the concentrations of the acid and boronate forms are equal.[4]

-

Advanced Application: Monitoring Diol Binding

Causality: Quantifying the interaction between a boronic acid and a diol is essential for evaluating its efficacy as a sensor or delivery vehicle. ¹¹B NMR can be used to determine the binding affinity by observing the formation of the sp³-hybridized boronate ester.[1][9]

Protocol 3: Diol Binding Affinity Study

-

Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 20 mM) and a series of stock solutions of the target diol (e.g., catechol or glucose) at increasing concentrations (e.g., from 2 mM to 1 M) in a suitable buffer (e.g., PBS in D₂O) at a constant pH, typically chosen to be near or slightly above the boronic acid's pKa to facilitate binding.[4][9]

-

Titration: Create a series of NMR samples by mixing the boronic acid solution with each diol solution. Ensure the final concentration of the boronic acid is constant in all samples.

-

Spectral Acquisition: Acquire a ¹¹B NMR spectrum for each sample.

-

Data Analysis:

-

Monitor the appearance and integration of the new upfield signal corresponding to the sp³ boronate ester (δ ~7-12 ppm).

-

By analyzing the change in the relative integrations of the free boronic acid/boronate and the bound boronate ester as a function of diol concentration, the binding constant (Ka) can be calculated.[9]

-

Case Study: Differentiating Isomers and Monitoring Reactions

Consider the challenge of distinguishing between 3-aminophenylboronic acid and 4-aminophenylboronic acid. While their ¹H and ¹³C NMR spectra may be complex, their ¹¹B NMR spectra provide a clear and immediate distinction. The amino group is electron-donating, leading to an upfield shift relative to unsubstituted phenylboronic acid. However, the magnitude of this effect will differ slightly but measurably between the meta and para positions, allowing for unambiguous identification.

Furthermore, if these compounds are used in a Suzuki coupling reaction, ¹¹B NMR can be used to monitor the reaction progress. The disappearance of the starting boronic acid signal (e.g., at δ ~29 ppm) provides a direct measure of consumption, which can be more straightforward than monitoring changes in the complex aromatic region of the ¹H NMR spectrum.

Conclusion: The Indispensable Role of ¹¹B NMR

For any scientist working with boronic acids, ¹¹B NMR is not just a characterization technique; it is an essential tool for understanding mechanism, reactivity, and function. It provides a direct, quantitative measure of the chemical transformations occurring at the boron center, which is the heart of the molecule's activity. By understanding the principles of hybridization, equilibria, and substituent effects, and by employing robust, self-validating experimental protocols, researchers can unlock a wealth of information that is critical for the rational design of new drugs, sensors, and materials.

References

- 1. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Boron NMR Spectroscopy - Magritek [magritek.com]

- 6. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

A Comprehensive Technical Guide to the Synthesis of N-cyclohexyl-5-borono-2-chlorobenzamide

Abstract

N-cyclohexyl-5-borono-2-chlorobenzamide and its derivatives, particularly its pinacol ester form, are valuable molecular building blocks in contemporary medicinal chemistry and materials science. Their utility primarily stems from the presence of a boronic acid moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This guide presents a robust and efficient three-step synthetic pathway for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, the stable pinacol ester of the target compound. The selected route prioritizes reaction efficiency, scalability, and the use of well-established, high-yielding transformations. We provide a detailed examination of the strategic choices underpinning the synthetic sequence, step-by-step experimental protocols, and a discussion of the critical reaction mechanisms involved. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important synthetic intermediate.

Introduction and Strategic Overview

The synthesis of complex organic molecules often hinges on the strategic assembly of smaller, functionalized fragments. Arylboronic acids and their esters are cornerstone reagents in this field, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[4] The target molecule, N-cyclohexyl-5-borono-2-chlorobenzamide, combines three key features: a reactive boronic ester for Suzuki-Miyaura coupling, a chloro-substituted aromatic ring providing steric and electronic modulation, and a cyclohexylamide group, which can influence solubility and biological activity.

The primary challenge in synthesizing this molecule is the judicious sequencing of the amidation and borylation steps. This guide details a synthetic strategy that proceeds through the formation of an amide bond followed by a terminal Miyaura borylation. This approach was selected for its superior reliability and avoidance of potential side reactions associated with subjecting the sensitive boronic ester moiety to the harsh conditions often required for amide bond formation.

Retrosynthetic Analysis

Our chosen synthetic pathway is outlined below. The strategy begins with the commercially available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through two key intermediates: 5-bromo-2-chlorobenzoyl chloride and N-cyclohexyl-5-bromo-2-chlorobenzamide.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis and Mechanistic Insights

This section provides detailed protocols for each synthetic step. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

The initial step involves the activation of the carboxylic acid group of 5-bromo-2-chlorobenzoic acid by converting it into a highly reactive acyl chloride. This transformation is crucial for facilitating the subsequent nucleophilic acyl substitution with cyclohexylamine.

Causality of Experimental Choices:

-

Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which helps drive the reaction to completion.[5][6]

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often used to accelerate the reaction.[5][6]

-

Solvent: The reaction can be run neat or in an inert solvent like dichloromethane.[5] Using thionyl chloride as the solvent minimizes the need for subsequent removal of other solvents.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask at room temperature.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically a yellow solid or oil and is often used in the next step without further purification.[5][6] A high yield (typically >95%) is expected.[5][6]

Step 2: Synthesis of N-cyclohexyl-5-bromo-2-chlorobenzamide

This step involves the formation of the amide bond through the reaction of the acyl chloride intermediate with cyclohexylamine.

Causality of Experimental Choices:

-

Nucleophile: Cyclohexylamine is the amine source for the desired amide.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is added to neutralize the HCl, preventing the protonation of the cyclohexylamine and driving the reaction forward.[7][8]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants.

-

Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to warm to room temperature.

Experimental Protocol:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) from the previous step in a separate portion of anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain N-cyclohexyl-5-bromo-2-chlorobenzamide as a solid.

Step 3: Miyaura Borylation for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The final step is the conversion of the aryl bromide to a boronic ester via the Miyaura borylation reaction. This palladium-catalyzed cross-coupling is highly efficient for creating carbon-boron bonds.[9][10][11]

Causality of Experimental Choices:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane moiety. The resulting pinacol esters are generally stable, crystalline solids that are easy to handle and purify.[9]

-

Catalyst System: A combination of a palladium precursor and a phosphine ligand is required. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used catalyst for this transformation as the dppf ligand promotes the catalytic cycle.[10]

-

Base: A mild base is crucial. Potassium acetate (KOAc) is the most common choice. Its role is not to activate the boronic acid (as in Suzuki coupling) but to facilitate the transmetalation step within the catalytic cycle.[9]

-

Solvent: Anhydrous, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane are typically used.

Caption: Simplified catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol:

-

To a Schlenk flask, add N-cyclohexyl-5-bromo-2-chlorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add the palladium catalyst, PdCl₂(dppf) (0.03 eq, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane or DMSO via syringe.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate or another suitable solvent.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

-

Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford the final product, N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Starting Material | Product | Typical Yield | Purity (Post-Purification) |

| 1 | Acyl Chloride Formation | 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chlorobenzoyl chloride | >95% (Crude) | Used directly |

| 2 | Amidation | 5-Bromo-2-chlorobenzoyl chloride | N-cyclohexyl-5-bromo-2-chlorobenzamide | 80-90% | >98% |

| 3 | Miyaura Borylation | N-cyclohexyl-5-bromo-2-chlorobenzamide | N-cyclohexyl-2-chloro-5-(Bpin)benzamide | 75-85% | >98% |

Conclusion

This guide has detailed a logical, efficient, and well-documented three-step synthesis for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide starting from 5-bromo-2-chlorobenzoic acid. The chosen "amidation-then-borylation" strategy is robust, employing high-yielding and well-understood reactions, making it suitable for both small-scale research and larger-scale production. By providing detailed protocols and explaining the rationale behind key experimental decisions, this document serves as a practical resource for chemists in the pharmaceutical and materials science industries, enabling reliable access to this versatile synthetic building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: Sourcing, Qualification, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of this reagent. We detail a robust workflow for supplier validation and incoming material qualification, propose a logical synthetic route for contexts requiring in-house preparation, and offer a comprehensive, field-tested protocol for its use in the Suzuki-Miyaura cross-coupling reaction, including an explanation of the causal factors behind key experimental choices.

Introduction: The Strategic Value of Functionalized Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational pillars of modern organic synthesis, most notably for their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning transformation facilitates the formation of carbon-carbon bonds, typically between sp²-hybridized centers, and is a cornerstone in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[3][4]

The subject of this guide, this compound (Figure 1), is a trifunctional reagent of significant interest. Its utility is derived from:

-

The boronic acid moiety , which serves as the reactive handle for palladium-catalyzed coupling.

-

The chloro substituent , which acts as an electronic and steric modulator and provides a potential secondary site for further functionalization.

-

The N-cyclohexylcarboxamide group , which imparts specific steric bulk and hydrogen-bonding capabilities, influencing solubility, crystal packing, and potential interactions with biological targets in derivative molecules.

This combination makes it a strategic intermediate for building diverse chemical libraries aimed at identifying novel therapeutic agents.

Figure 1: Chemical Structure This compound

-

Molecular Formula: C₁₃H₁₇BClNO₃

-

Molecular Weight: 281.55 g/mol

Commercial Availability and Procurement Strategy

This compound is commercially available from a range of fine chemical suppliers. Procurement for research and development necessitates a systematic approach to ensure material quality and supply chain reliability.

Identifying and Vetting Suppliers

A survey of the market indicates availability from vendors specializing in building blocks for drug discovery. When selecting a supplier, researchers should consider factors beyond price, including lot-to-lot consistency, availability of analytical data (Certificate of Analysis), and lead times.

| Supplier Category | Typical Purity | Scale | Key Considerations |

| Research & Catalog Suppliers | ≥95-98% | Milligrams to Grams | Ideal for initial screening and methodology development. Prioritize suppliers who provide detailed Certificates of Analysis with spectroscopic data. |

| Custom Synthesis & Scale-Up | ≥98% (or to spec) | Kilograms | For later-stage development. Requires rigorous qualification of the supplier's manufacturing and quality control capabilities. |

Sourcing and Qualification Workflow

A robust internal process for sourcing and qualifying this reagent is critical for reproducible research. The following workflow ensures that the material meets the necessary standards before its incorporation into synthetic routes.

Caption: Workflow for sourcing and qualifying the boronic acid.

Quality Assessment and Analytical Specifications

Upon receipt, the material must be analytically verified. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides. While often usable in Suzuki-Miyaura reactions (as the base promotes hydrolysis back to the monomeric acid), the presence of significant amounts of boroxine can affect molar mass calculations and solubility.

Recommended Analytical Methods

| Method | Parameter | Expected Result / Specification | Rationale |

| ¹H NMR | Identity & Purity | Peaks consistent with the structure; absence of significant impurities. | Confirms molecular structure and provides an initial estimate of purity. Broad peaks around 4-8 ppm may indicate water or boroxine. |

| HPLC | Purity | ≥98% area | Quantifies purity with high precision. A reverse-phase method is standard for aromatic boronic acids.[10][11] |

| LC-MS | Identity | [M+H]⁺ or [M-H]⁻ consistent with the molecular weight. | Confirms molecular weight and provides an additional check on identity. |

| Melting Point | Physical Property | ~252-256 °C | A sharp melting range is indicative of high purity. |

Predicted Spectroscopic Data

As supplier-provided spectra may not always be available, the following are predicted data based on established principles of spectroscopy and analysis of similar structures.[12][13][14][15]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.5-8.0 (s, 2H): B(OH)₂ protons, often broad and exchangeable with D₂O.

-

δ ~8.4 (s, 1H): Amide N-H proton.

-

δ ~7.8-7.4 (m, 3H): Aromatic protons. The substitution pattern will result in a complex multiplet.

-

δ ~3.8 (m, 1H): Cyclohexyl C-H adjacent to the amide nitrogen.

-

δ ~1.8-1.1 (m, 10H): Remaining cyclohexyl protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165: Amide carbonyl carbon.

-

δ ~140-125: Aromatic carbons. The carbon attached to the boron atom (ipso-carbon) is often broad or not observed.

-

δ ~50: Cyclohexyl carbon attached to nitrogen.

-

δ ~32, 25, 24: Remaining cyclohexyl carbons.

-

Proposed Synthetic Route

For applications requiring custom synthesis or exploration of analogs, a plausible multi-step synthetic route can be designed from commercially available starting materials. The following pathway employs robust, well-documented transformations.

Caption: A plausible multi-step synthesis pathway.

Causality Behind the Chosen Reactions:

-

Amide Formation: The initial step involves converting the carboxylic acid to a more reactive species (e.g., an acyl chloride with thionyl chloride) followed by nucleophilic acyl substitution with cyclohexylamine. This is a standard and high-yielding method for amide synthesis.

-

Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Reduction using iron in the presence of an acid or ammonium chloride is a classic, cost-effective, and chemoselective method that tolerates the aryl chloride and amide functionalities.[16][17][18][19]

-

Sandmeyer Reaction: To introduce the halide required for the subsequent borylation, the aniline is converted to a diazonium salt, which is then displaced. The Sandmeyer reaction, using a copper(I) bromide catalyst, provides a reliable route to the aryl bromide.[10][20][21][22]

-

Miyaura Borylation: This palladium-catalyzed reaction is the method of choice for converting aryl halides to boronic esters. It uses bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under basic conditions (e.g., potassium acetate, KOAc). This reaction offers excellent functional group tolerance and typically proceeds in high yield.[23][24][25] The pinacol ester is targeted as it is more stable and easier to purify via chromatography than the free boronic acid.

-

Deprotection/Hydrolysis: The final step is the hydrolysis of the stable pinacol boronate ester to the desired boronic acid. This can be achieved under mild oxidative or acidic conditions.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling this compound with a generic aryl bromide. Conditions should be optimized for specific substrates.

Core Principles and Reagent Roles

The success of the Suzuki-Miyaura reaction hinges on the interplay of its core components.[2][3][4][26]

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): The heart of the reaction. The Pd(0) active species undergoes oxidative addition with the aryl halide. The choice of ligand (e.g., phosphines like SPhos or XPhos) is crucial for stabilizing the palladium center, promoting reactivity, and influencing the reaction scope, especially for challenging substrates like aryl chlorides.[4][27]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base plays a critical role. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step with the palladium(II) complex.[28][29][30][31] The choice of base can influence reaction rates and substrate compatibility; stronger bases like Cs₂CO₃ are often effective for less reactive partners.[29][32]

-

Solvent System (e.g., Dioxane/H₂O, Toluene, DMF): The solvent must solubilize the reagents and facilitate the reaction. Often, a mixture of an organic solvent and water is used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[33]

Experimental Workflow Diagram

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (5 mL)

-

Water, degassed (1 mL)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%). Via syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[34]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final biaryl product.[35][36]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to minimize degradation and boroxine formation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily available and highly versatile building block for drug discovery and synthetic chemistry. By implementing a rigorous sourcing and qualification strategy, researchers can ensure the quality and consistency of their starting material. A clear understanding of the mechanistic principles behind its primary application in the Suzuki-Miyaura reaction allows for rational protocol design and troubleshooting. The detailed methodologies provided in this guide serve as a robust starting point for the successful incorporation of this valuable reagent into innovative synthetic programs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 871332-92-2|this compound|BLD Pharm [fr.bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Mfcd07783884 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [cymitquimica.com]

- 9. CAS 871332-92-2: Boronic acid,B-[4-chloro-3-[(cyclohexylam… [cymitquimica.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. byjus.com [byjus.com]

- 23. Miyaura Borylation Reaction [organic-chemistry.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 26. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 28. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 29. quora.com [quora.com]

- 30. uwindsor.ca [uwindsor.ca]

- 31. compunetics.net [compunetics.net]

- 32. researchgate.net [researchgate.net]

- 33. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]